molecular formula C22H24N2O2S2 B2801603 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1323673-44-4

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2801603
CAS No.: 1323673-44-4
M. Wt: 412.57
InChI Key: WFVRUCBFITXCFU-UHFFFAOYSA-N
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Description

The compound "(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" features a benzothiazole ring linked via an ether oxygen to a piperidine moiety, which is further connected to a methanone group substituted with a thiophene-bearing cyclopentyl ring. This structure combines multiple pharmacophoric elements:

  • Benzothiazole: Known for antimicrobial, antitumor, and enzyme-inhibitory activities .
  • Piperidine: A common scaffold in CNS-targeting drugs due to its ability to modulate receptor binding .
  • Cyclopentyl: May increase lipophilicity and steric bulk, influencing pharmacokinetics .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c25-20(22(11-3-4-12-22)19-8-5-15-27-19)24-13-9-16(10-14-24)26-21-23-17-6-1-2-7-18(17)28-21/h1-2,5-8,15-16H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRUCBFITXCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on the latest research findings.

Chemical Structure

The structure of the compound features:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Cyclopentyl group with thiophene substitution : Enhances lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole moiety through cyclization reactions.
  • Attachment of the piperidine ring via nucleophilic substitution.
  • Incorporation of the thiophen-cyclopentyl group , which may involve etherification or other coupling reactions .

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Properties : Compounds containing benzo[d]thiazole have shown inhibitory effects on cancer cell proliferation by targeting specific kinases and pathways involved in tumor growth .
  • Neuroprotective Effects : The piperidine ring is associated with neuroactive properties, potentially providing protective effects against neurodegenerative diseases through modulation of neurotransmitter systems .
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting a broad spectrum of antimicrobial action.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of benzo[d]thiazole inhibited CDK6 and CDK4, leading to reduced proliferation in cancer cell lines. This suggests that the compound may act as a selective inhibitor in cancer treatment .
  • Neuroprotection : Research involving piperidine derivatives indicated potential neuroprotective effects through inhibition of oxidative stress pathways, which are critical in neurodegenerative conditions .
  • Antimicrobial Testing : In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerInhibition of CDK6/4
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Medicinal Applications

The primary applications of this compound are in pharmacology, particularly as a potential therapeutic agent. The following sections detail specific areas of interest:

Anticancer Activity

Recent studies have indicated that compounds with a benzo[d]thiazole moiety exhibit significant anticancer properties. The compound under discussion has shown promise in:

  • Inhibiting tumor growth : Research has demonstrated that derivatives containing benzo[d]thiazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad-spectrum efficacy : Studies suggest that compounds similar to (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exhibit potent activity against a range of bacteria and fungi, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Functional Groups Influence : The presence of the thiophene and benzo[d]thiazole groups is believed to enhance biological activity by improving solubility and interaction with biological targets .

Case Studies

Several case studies have documented the effectiveness of similar compounds:

Case Study 1: Anticancer Efficacy

A study published in MDPI reported that derivatives of benzo[d]thiazole demonstrated significant inhibition of cancer cell lines, with IC50 values indicating strong cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

In another study, compounds with structural similarities to this compound were tested against common pathogens. Results showed effective inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Key Differences

The following compounds share partial structural motifs with the target molecule:

Compound Name & Source Molecular Formula Key Functional Groups Structural Divergence from Target Compound Potential Implications
Benzo[d]thiazol-2-yl(cyclopropyl)methanone (4bd) C₁₁H₉NOS Benzothiazole, cyclopropyl methanone Lacks piperidinyloxy and thiophene-cyclopentyl groups Simpler structure; reduced steric hindrance
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) C₁₆H₁₅F₃N₂OS Thiophene, piperazine, trifluoromethyl Replaces cyclopentyl with trifluoromethylphenyl Enhanced solubility and metabolic stability
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one C₂₀H₁₇N₃O₂S Benzothiazole, pyrazolone core Pyrazolone core instead of piperidine-methanone Altered electron distribution and H-bonding
2.2 Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The target compound’s cyclopentyl and benzothiazole groups likely increase logP compared to 4bd (cyclopropyl) but reduce it relative to trifluoromethyl-containing analogs (Compound 21) .
  • Solubility : The absence of polar groups (e.g., -CF₃, -OCH₃) in the target compound may result in moderate aqueous solubility, whereas Compound 21’s trifluoromethyl group enhances solubility .

Q & A

Q. What are the typical synthetic routes for (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone?

Methodological Answer: The synthesis involves multi-step procedures, often starting with the preparation of key intermediates such as the benzo[d]thiazole and thiophen-2-ylcyclopentane moieties. A common approach includes:

  • Step 1: Formation of the benzo[d]thiazol-2-yloxy piperidine core via nucleophilic substitution or coupling reactions (e.g., using Mitsunobu conditions for oxygen-linked heterocycles) .
  • Step 2: Activation of the cyclopentylmethanone group using reagents like carbodiimides (DCC, EDC) for coupling with the piperidine intermediate .
  • Step 3: Final purification via column chromatography (e.g., n-hexane/EtOAC gradients) and characterization by NMR, HPLC, and elemental analysis .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Mitsunobu reaction (DIAD, PPh3)78–8495% (254 nm)
2EDC/HOBt, DCM, RT75–8897% (254 nm)

Q. How is the structural integrity of this compound confirmed during synthesis?

Methodological Answer: Structural validation relies on spectroscopic and analytical techniques:

  • <sup>1</sup>H/<sup>13</sup>C-NMR: Assigns proton environments (e.g., piperidine CH2 at δ 1.70–3.39 ppm, thiophene protons at δ 6.8–7.4 ppm) and confirms connectivity .
  • HPLC: Assesses purity (>95% peak area at 254 nm) and retention time consistency (e.g., 13.036 min for related derivatives) .
  • Elemental Analysis: Discrepancies between calculated and observed C/H/N values (e.g., ΔC = +0.37% in compound 22b) may indicate residual solvents or hydration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

Methodological Answer: Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated in compound 22b ) often arise from:

  • Hydration: Adsorbed water in hygroscopic intermediates. Use Karl Fischer titration for quantification.
  • Residual Solvents: Analyze via GC-MS or <sup>1</sup>H-NMR (e.g., EtOAc peaks at δ 1.2–4.1 ppm).
  • Impurities: Optimize recrystallization (e.g., ethanol/water mixtures) or employ preparative HPLC .

Recommended Protocol:

Dry samples under high vacuum (0.1 mmHg, 40°C, 24 h).

Validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What strategies optimize coupling reactions involving the thiophen-2-ylcyclopentyl group?

Methodological Answer: The steric bulk of the cyclopentyl group necessitates tailored conditions:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3)4) improve yields in Suzuki-Miyaura couplings for aryl-thiophene linkages .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates .
  • Temperature Control: Reactions at 60–80°C balance reactivity and decomposition risks .

Case Study:

ConditionYield (%)Purity (%)
DMF, Pd(OAc)2, 80°C7897
THF, PdCl2, RT4585

Q. How do structural modifications to the benzo[d]thiazole moiety impact biological activity?

Methodological Answer: SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., -CF3): Enhance binding to enzymatic targets (e.g., MIC = 2.5 µM against S. aureus vs. 10 µM for unsubstituted analogs) .
  • Oxygen vs. Sulfur Linkers: Benzo[d]thiazol-2-yloxy derivatives show improved pharmacokinetic profiles (t1/2 = 4.2 h) compared to thioether-linked analogs (t1/2 = 2.1 h) .

Experimental Design:

Synthesize analogs with varied substituents (e.g., -OCH3, -NO2).

Screen against target enzymes (e.g., cytochrome P450) using fluorescence polarization assays .

Q. What analytical techniques are critical for detecting byproducts in multi-step syntheses?

Methodological Answer:

  • LC-MS/MS: Identifies low-abundance byproducts (e.g., dehalogenated intermediates at m/z 385.2) .
  • 2D NMR (HSQC, HMBC): Resolves overlapping signals in complex mixtures (e.g., cyclopentyl vs. piperidine CH2 groups) .
  • X-ray Crystallography: Confirms stereochemistry of the cyclopentyl-thiophene junction .

Example Workflow:

Monitor reactions in real-time using inline FTIR for carbonyl (C=O) stretch validation (~1680 cm<sup>-1</sup>) .

Isolate byproducts via preparative TLC (silica gel, CH2Cl2/MeOH 9:1) .

Q. How can researchers address low yields in final coupling steps?

Methodological Answer: Low yields (e.g., 8% in compound 22b ) often stem from:

  • Steric Hindrance: Use bulky base additives (e.g., DIPEA) to deprotonate reaction intermediates .
  • Oxidative Degradation: Conduct reactions under inert atmosphere (N2/Ar) and add radical scavengers (e.g., BHT) .

Optimized Protocol:

ParameterImprovement
Base (DIPEA vs. Et3N)Yield ↑ 25%
Solvent (DCM vs. THF)Purity ↑ 12%

Q. What computational methods support the design of derivatives with enhanced stability?

Methodological Answer:

  • DFT Calculations: Predict thermodynamic stability of tautomers (e.g., enol-keto equilibrium ΔG = +1.2 kcal/mol) .
  • Molecular Dynamics (MD): Simulate solvation effects on the piperidine-thiophene conformation .
  • Docking Studies: Identify binding poses with CYP3A4 (e.g., π-π stacking with Phe304) .

Validation: Compare computed logP (2.8) with experimental HPLC-derived logP (2.6 ± 0.1) .

Notes

  • Data Integrity: Cross-validate NMR assignments with DEPT-135 and COSY spectra .
  • Advanced Tools: Utilize high-field NMR (600 MHz+) and cryoprobes for trace impurity detection .

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